TSHR antagonist S37a

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

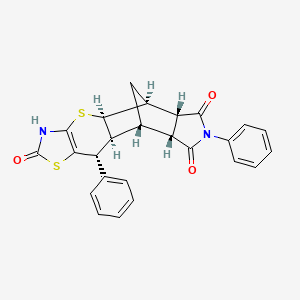

(1S,2S,9R,10S,11R,12R,16R)-9,14-diphenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3S2/c28-23-18-14-11-15(19(18)24(29)27(23)13-9-5-2-6-10-13)20-17(14)16(12-7-3-1-4-8-12)21-22(31-20)26-25(30)32-21/h1-10,14-20H,11H2,(H,26,30)/t14-,15-,16-,17-,18+,19-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFJFPYQZCZNIH-HSXTZPDUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C1C4C2C(=O)N(C4=O)C5=CC=CC=C5)SC6=C(C3C7=CC=CC=C7)SC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]3[C@H]([C@@H]1[C@H]4[C@@H]2C(=O)N(C4=O)C5=CC=CC=C5)SC6=C([C@H]3C7=CC=CC=C7)SC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

S37a: A Comprehensive Technical Guide to a Novel TSH Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

S37a is a novel, highly selective, small-molecule antagonist of the thyrotropin receptor (TSHR), a key player in thyroid gland function and a central autoantigen in Graves' disease and Graves' orbitopathy. This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and biological activity of S37a. Detailed experimental protocols for key assays, comprehensive tables of quantitative data, and visualizations of relevant signaling pathways and experimental workflows are presented to support further research and development of this promising therapeutic candidate.

Molecular Structure and Physicochemical Properties

S37a is a complex heterocyclic molecule with the molecular formula C25H20N2O3S2. It possesses a unique rigid, bent shape which is believed to contribute to its high selectivity for the TSH receptor.[1]

Table 1: Physicochemical Properties of S37a

| Property | Value | Reference |

| Molecular Formula | C25H20N2O3S2 | [2][3] |

| Molecular Weight | 460.57 g/mol | [2][3] |

| IUPAC Name | (4aS,5S,5aR,8aR,9R,9aS,10R)-2-hydroxy-7,10-diphenyl-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-6,8(4aH,7H)-dione | |

| SMILES String | O=C(N1)SC([C@H]2C3=CC=CC=C3)=C1S--INVALID-LINK--([H])--INVALID-LINK--([H])[C@]6([H])C(N(C7=CC=CC=C7)C5=O)=O | |

| CAS Number | 2143452-20-2 | |

| Appearance | Solid, Off-white to light yellow | |

| Storage Conditions | Powder: -20°C for 3 years |

Figure 1: 2D Chemical Structure of S37a

Caption: A 2D representation of the molecular structure of S37a.

Biological Activity and Mechanism of Action

S37a is a potent and selective antagonist of the human thyrotropin receptor (hTSHR). It effectively inhibits TSHR activation induced by both the native ligand, thyrotropin (TSH), and thyroid-stimulating autoantibodies (TSAbs) found in patients with Graves' disease.

In Vitro Activity

S37a has been shown to inhibit TSH-induced cyclic adenosine monophosphate (cAMP) accumulation in HEK293 cells expressing the TSHR. The inhibitory activity is dose-dependent, with IC50 values in the micromolar range.

Table 2: In Vitro Inhibitory Activity of S37a

| Target | Cell Line | Assay | IC50 | Reference |

| human TSHR (hTSHR) | HEK293 | cAMP accumulation | ~20 µM | |

| murine TSHR (mTSHR) | HEK293 | cAMP accumulation | 40 µM |

In Vivo Activity

Preclinical studies in mice have demonstrated that S37a possesses favorable pharmacokinetic properties, including good oral bioavailability.

Table 3: Pharmacokinetic Parameters of S37a in Mice

| Parameter | Value | Route of Administration | Dosage | Reference |

| Oral Bioavailability | 53% | Oral gavage | 10 mg/kg | |

| Half-life (t1/2) | 2.9 hours | Oral gavage | 10 mg/kg |

Signaling Pathway

The TSHR is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs-adenylyl cyclase-cAMP pathway. Activation of this pathway in thyroid follicular cells leads to the synthesis and release of thyroid hormones. In Graves' orbitopathy, activation of TSHR on orbital fibroblasts by TSAbs contributes to inflammation and tissue remodeling. S37a acts as an antagonist, blocking the binding of agonists and subsequent downstream signaling.

Caption: TSHR signaling pathway and the inhibitory action of S37a.

Experimental Protocols

TSHR-HEK293 Cell-based cAMP Accumulation Assay

This protocol describes a method for determining the inhibitory activity of S37a on TSHR activation in a high-throughput format.

Materials:

-

TSHR-expressing HEK293 cells (TSHR-Hek293)

-

Assay medium (e.g., DMEM)

-

Ro 20-1724 (phosphodiesterase inhibitor)

-

Thyrotropin (TSH)

-

cAMP-d2 and anti-cAMP-Cryptate (for HTRF)

-

1536-well white solid-bottom plates

-

Multi-drop dispenser

-

PinTool

-

Envision plate reader

Procedure:

-

Cell Preparation: Harvest TSHR-Hek293 cells and resuspend them in the assay medium.

-

Cell Plating: Dispense 800 cells in 4 µL of assay medium into each well of a 1536-well plate using a multi-drop dispenser.

-

Incubation: Incubate the plates at 37°C for 18 hours.

-

Compound Addition: Transfer 23 nL of S37a (dissolved in DMSO), positive controls, or DMSO alone to the assay plate using a PinTool.

-

Stimulation: Add 1 µL of assay medium containing Ro 20-1724 (final concentration 25 µM) and TSH (final concentration 1.5 ng/mL) to each well.

-

Incubation: Incubate the plates for 30 minutes at room temperature.

-

Detection: Add 2.5 µL of cAMP-d2, followed by 2.5 µL of anti-cAMP-Cryptate to each well.

-

Final Incubation: Incubate for 1 hour at room temperature.

-

Measurement: Measure the fluorescence intensity at 665 nm and 620 nm (emission) with an excitation of 340 nm using an Envision plate reader.

-

Data Analysis: Express the data as the ratio of 665nm/620nm emissions to determine the level of cAMP accumulation and calculate the IC50 of S37a.

Caption: Workflow for the in vitro cAMP accumulation assay.

Conclusion

S37a represents a significant advancement in the development of targeted therapies for TSHR-mediated diseases. Its high selectivity and favorable pharmacokinetic profile make it a compelling candidate for further investigation, particularly for the treatment of Graves' orbitopathy. The data and protocols presented in this guide are intended to facilitate and accelerate ongoing research efforts in this area.

References

The Discovery and Synthesis of S37a: A Novel, Selective TSHR Antagonist

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of S37a, a potent and highly selective small-molecule antagonist of the thyroid-stimulating hormone receptor (TSHR). S37a represents a promising therapeutic candidate for the treatment of Graves' orbitopathy and other TSHR-mediated disorders. This document details the experimental methodologies, quantitative data, and underlying signaling pathways associated with this novel compound.

Discovery of S37a: A High-Throughput Screening Approach

The initial identification of the parent molecule, S37, was accomplished through a high-throughput screening (HTS) campaign utilizing Chinese hamster ovary (CHO) cells engineered to express the human TSHR.[1] The screening assay was designed to identify compounds that could inhibit TSH-induced signaling, a key pathway in the pathophysiology of Graves' disease.

A library of approximately 80,000 diverse compounds was screened at a final concentration of 16.7 μM.[1] The primary endpoint for identifying "hits" was a greater than 50% inhibition of TSH-stimulated activity.[1] This initial screen yielded 450 positive hits, representing a hit rate of 0.56%.[1] Subsequent secondary screening confirmed the TSHR-specific antagonistic activity of the lead compound series.

Experimental Workflow: High-Throughput Screening

Caption: High-throughput screening workflow for the identification of TSHR antagonists.

Synthesis and Enantiomeric Separation of S37a

The lead compound, S37, was synthesized via a stereoselective process, resulting in a molecule with seven chiral centers.[1] The detailed synthesis protocol for S37 and its derivatives is described in patent WO 2017/186793. Subsequent enantiomeric separation of the racemic mixture of S37 yielded the enantiopure molecule S37a, which was identified as the more active antagonist.

While the specific, step-by-step synthesis from the patent is proprietary, a general overview of the synthetic strategy for related small molecules often involves the coupling of key aromatic and heterocyclic intermediates.

In Vitro Characterization of S37a

The antagonistic activity of S37a was thoroughly characterized in vitro using a series of assays to determine its potency, selectivity, and mechanism of action.

Antagonist Potency

The potency of S37a was determined by measuring its ability to inhibit TSH-induced cyclic adenosine monophosphate (cAMP) accumulation in Human Embryonic Kidney 293 (HEK293) cells stably expressing either the human TSHR (hTSHR) or the murine TSHR (mTSHR).

| Parameter | Human TSHR (hTSHR) | Murine TSHR (mTSHR) |

| IC50 | ~20 µM | 40 µM |

Table 1: In Vitro Potency of S37a

Selectivity

A key attribute of S37a is its high selectivity for the TSHR over other closely related glycoprotein hormone receptors, such as the follicle-stimulating hormone receptor (FSHR) and the luteinizing hormone receptor (LHR). This high selectivity is attributed to the unique, rigid, bent shape of the molecule.

Mechanism of Action: Allosteric Inhibition

S37a acts as an allosteric antagonist. This was demonstrated by its ability to inhibit TSHR activation by the monoclonal TSH-stimulating antibody M22 and the small-molecule allosteric agonist C2. S37a binds to a novel allosteric site on the TSHR, distinct from the orthosteric TSH binding site.

Experimental Protocol: cAMP Accumulation Assay

-

Cell Culture: HEK293 cells stably expressing the TSHR are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

-

Cell Plating: Cells are seeded into 96-well plates at a density of 50,000 cells per well and incubated overnight.

-

Assay Procedure:

-

The culture medium is removed, and cells are washed with a serum-free medium.

-

Cells are pre-incubated with varying concentrations of S37a for 30 minutes.

-

TSH is added to the wells at a concentration that elicits a submaximal response (EC80) and incubated for an additional 30 minutes.

-

The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF or FRET-based).

-

-

Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

TSHR Signaling Pathways and Inhibition by S37a

The TSHR primarily signals through the Gs alpha subunit (Gαs) of the heterotrimeric G protein. Activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit cellular responses. S37a, by binding to its allosteric site, prevents the conformational change in the TSHR necessary for Gαs activation, thereby blocking the entire downstream signaling cascade.

Signaling Pathway Diagram

Caption: TSHR signaling pathway and the inhibitory action of S37a.

In Vivo Pharmacokinetics of S37a

Initial pharmacokinetic studies of S37a were conducted in mice to assess its oral bioavailability and half-life. These studies are crucial for determining the potential of a compound for further drug development.

| Parameter | Value |

| Dose | 10 mg/kg (oral gavage) |

| Oral Bioavailability | 53% |

| Half-life (t1/2) | 2.9 hours |

| Toxicity | No toxicity observed |

Table 2: In Vivo Pharmacokinetic Parameters of S37a in Mice

Experimental Protocol: Mouse Pharmacokinetic Study

-

Animal Model: Male CD-1 mice are used for the study.

-

Dosing: S37a is administered as a single dose via oral gavage. A separate cohort receives an intravenous dose to determine absolute bioavailability.

-

Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Sample Processing: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of S37a in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life are calculated using non-compartmental analysis.

Conclusion

S37a is a novel, highly selective, and orally bioavailable small-molecule antagonist of the TSHR. Its discovery through high-throughput screening and subsequent characterization have demonstrated its potential as a therapeutic agent for Graves' orbitopathy. The detailed understanding of its mechanism of action and favorable pharmacokinetic profile in preclinical models provides a strong foundation for its further development as a targeted therapy. This technical guide summarizes the key data and methodologies that underpin the current understanding of S37a, offering a valuable resource for researchers and drug development professionals in the field of endocrinology and autoimmune diseases.

References

S37a: A Deep Dive into a Selective TSHR Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The thyroid-stimulating hormone receptor (TSHR) is a key player in thyroid physiology and the primary target in Graves' disease, an autoimmune disorder characterized by hyperthyroidism. The discovery of selective TSHR inhibitors is a significant step forward in the development of targeted therapies. This technical guide provides an in-depth overview of S37a, a novel, highly selective, small-molecule antagonist of the TSHR, with a focus on its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization.

Core Concepts: Mechanism of Action and Selectivity

S37a is a potent and selective antagonist of the thyroid-stimulating hormone receptor (TSHR).[1] It functions as a negative allosteric modulator, binding to a novel site on the receptor distinct from the orthosteric binding site of TSH.[2] This allosteric inhibition effectively blocks the conformational changes required for receptor activation, thereby preventing the initiation of downstream signaling cascades.

A key feature of S37a is its remarkable selectivity for the human TSHR over other closely related glycoprotein hormone receptors, such as the follicle-stimulating hormone receptor (FSHR) and the luteinizing hormone receptor (LHR). This high selectivity is attributed to its unique, rigid, and bent molecular structure.

Quantitative Pharmacological Data

The inhibitory potency of S37a has been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters.

| Parameter | Species | Cell Line | Value | Reference |

| IC50 | Human (hTSHR) | HEK293 | ~20 µM | Marcinkowski et al., 2019 |

| IC50 | Murine (mTSHR) | HEK293 | 40 µM | Marcinkowski et al., 2019 |

Table 1: Inhibitory Potency (IC50) of S37a

S37a has demonstrated effective inhibition of TSHR activation by various agonists, including the endogenous ligand TSH, thyroid-stimulating autoantibodies (TSAbs), and a small-molecule agonist.

| Agonist | Description | Inhibition by S37a | Reference |

| Thyrotropin (TSH) | Endogenous hormone | Yes | Marcinkowski et al., 2019 |

| M22 | Monoclonal human TSAb | Yes | Marcinkowski et al., 2019 |

| KSAb1 | Monoclonal murine TSAb | Yes | Marcinkowski et al., 2019 |

| C2 | Small-molecule allosteric agonist | Yes | Marcinkowski et al., 2019 |

| Patient Sera | Oligoclonal TSAbs from Graves' disease patients | Yes | Marcinkowski et al., 2019 |

Table 2: Inhibition of Various TSHR Agonists by S37a

Signaling Pathways

The TSHR primarily signals through two major G-protein-coupled pathways: the Gs/adenylyl cyclase/cAMP pathway and the Gq/phospholipase C/IP3/DAG pathway. S37a, by preventing receptor activation, effectively blocks both of these downstream signaling cascades.

Caption: TSHR Signaling and Inhibition by S37a.

Experimental Protocols

The characterization of S37a involved several key in vitro experiments. The detailed methodologies are crucial for the replication and validation of these findings.

cAMP Accumulation Assay

This assay is fundamental for quantifying the functional inhibition of the Gs-mediated signaling pathway.

Objective: To measure the inhibitory effect of S37a on agonist-induced cyclic AMP (cAMP) production in cells expressing the TSHR.

Materials:

-

HEK293 cells stably expressing the human or murine TSHR.

-

Cell culture medium (e.g., DMEM) with 10% fetal bovine serum.

-

Agonists: Bovine TSH, M22, KSAb1, C2, or patient sera.

-

S37a stock solution (in DMSO).

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 1 mM IBMX).

-

cAMP detection kit (e.g., HTRF-based or ELISA-based).

Procedure:

-

Cell Culture: Culture HEK293-TSHR cells to ~80-90% confluency.

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Pre-incubation with Inhibitor: Wash the cells with assay buffer and then pre-incubate with varying concentrations of S37a for 30 minutes at 37°C.

-

Agonist Stimulation: Add the agonist of choice (e.g., TSH at a concentration that elicits a submaximal response, EC80) to the wells and incubate for 1 hour at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the S37a concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for cAMP Accumulation Assay.

Radioligand Binding Assay (Hypothetical Protocol)

While a specific radioligand binding protocol for S37a is not detailed in the primary literature, a competitive binding assay would be the standard method to determine its binding affinity (Ki) and to confirm its allosteric mechanism.

Objective: To determine if S37a competes with a radiolabeled ligand for binding to the TSHR and to calculate its binding affinity.

Materials:

-

Membrane preparations from cells expressing TSHR.

-

Radiolabeled TSH (e.g., [¹²⁵I]-TSH).

-

S37a stock solution.

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, incubate the TSHR-containing membranes with a fixed concentration of [¹²⁵I]-TSH and varying concentrations of S37a.

-

Equilibration: Allow the binding reaction to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log of the S37a concentration. A lack of competition would support an allosteric binding site. If competition is observed, the data can be used to calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

S37a represents a significant advancement in the development of selective TSHR antagonists. Its well-characterized inhibitory profile and high selectivity make it a valuable research tool and a promising lead compound for the development of novel therapeutics for Graves' disease and other TSHR-mediated disorders. Further studies are warranted to explore its in vivo efficacy, safety profile, and potential for clinical application. The detailed experimental protocols provided in this guide should facilitate further research and validation of this important molecule.

References

Therapeutic Potential of S37a in Graves' Orbitopathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Graves' orbitopathy (GO), also known as thyroid eye disease (TED), is an autoimmune condition characterized by inflammation and remodeling of orbital tissues, leading to proptosis, diplopia, and in severe cases, vision loss. The thyroid-stimulating hormone receptor (TSHR) expressed on orbital fibroblasts is a key pathogenic target. S37a, a novel, highly selective, small-molecule TSHR antagonist, presents a promising therapeutic strategy. Preclinical evidence demonstrates its potent inhibition of TSHR activation by both TSH and patient-derived autoantibodies. While direct studies on S37a in orbital fibroblasts are pending, research on analogous TSHR antagonists provides a strong rationale for its development. This document outlines the therapeutic potential of S37a, summarizes relevant quantitative data from analogous compounds, provides detailed experimental protocols for its evaluation, and visualizes the key signaling pathways and experimental workflows.

Introduction to Graves' Orbitopathy and the Role of the TSH Receptor

Graves' orbitopathy is the most common extrathyroidal manifestation of Graves' disease. The pathogenesis involves an autoimmune response targeting the TSHR, which is expressed on the surface of orbital fibroblasts. Activation of the TSHR on these cells by thyroid-stimulating antibodies (TSAbs) triggers a cascade of downstream signaling events, leading to two key pathological processes: the overproduction of hydrophilic glycosaminoglycans, particularly hyaluronan, and the differentiation of fibroblasts into adipocytes (adipogenesis).[1][2] This results in expansion of the orbital tissues within the confined space of the orbit, causing the clinical manifestations of the disease.

Current treatments for GO, such as corticosteroids and orbital radiotherapy, are often associated with significant side effects and incomplete efficacy.[3] Therefore, there is a critical need for targeted therapies that specifically address the underlying disease mechanisms.

S37a: A Selective TSHR Antagonist

S37a is a highly selective, orally bioavailable small-molecule antagonist of the TSHR.[1] It has been shown to inhibit cAMP production induced by TSH and by monoclonal and polyclonal TSAbs from the sera of patients with GO.[1] Pharmacokinetic studies in mice have demonstrated good bioavailability (53%) and tolerance, suggesting a favorable safety profile. A key advantage of S37a is its high selectivity for the TSHR, with no antagonistic effects on the closely related luteinizing hormone or follicle-stimulating hormone receptors.

Quantitative Data on TSHR Antagonism in Orbital Fibroblasts

While specific quantitative data for S37a in primary orbital fibroblasts from GO patients have not yet been published, studies on a similar small-molecule TSHR antagonist, NCGC00229600, provide valuable insights into the expected therapeutic efficacy.

| Compound | Cell Type | Stimulus | Assay | IC50 / Inhibition | Reference |

| NCGC00229600 | Human GO Orbital Fibroblasts | M22 (TSAb) | Hyaluronan Production | 830 nM | |

| NCGC00229600 | Human GO Orbital Fibroblasts | M22 (TSAb) | cAMP Production | Significant inhibition at 10 µM | |

| NCGC00229600 | Human GO Orbital Fibroblasts | M22 (TSAb) | Akt Phosphorylation | Significant inhibition at 10 µM | |

| Org-274179-0 | Differentiated GO Orbital Fibroblasts | rhTSH, GD-IgG, M22 | cAMP Production | Complete blockade at 1 µM |

Table 1: Quantitative data for small-molecule TSHR antagonists in in vitro models of Graves' Orbitopathy.

Signaling Pathways in Graves' Orbitopathy and the Point of Intervention for S37a

The binding of TSAbs to the TSHR on orbital fibroblasts activates multiple downstream signaling pathways, including the adenylyl cyclase/cAMP and PI3K/Akt pathways. These pathways converge to stimulate hyaluronan synthesis and adipogenesis. S37a, by blocking the initial TSHR activation, is expected to inhibit these downstream pathogenic effects.

Caption: Signaling pathways in Graves' Orbitopathy and S37a's mechanism of action.

Experimental Protocols

The following protocols are adapted from studies on the TSHR antagonist NCGC00229600 and can be used to evaluate the efficacy of S37a in primary human orbital fibroblasts from patients with Graves' orbitopathy.

Orbital Fibroblast Culture

-

Tissue Procurement: Obtain orbital adipose/connective tissue from patients with active GO undergoing orbital decompression surgery, with informed consent and institutional review board approval.

-

Fibroblast Isolation: Mince the tissue and place it in culture dishes with Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cell Culture: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Passage the cells upon reaching confluence using 0.25% trypsin-EDTA. Use cells between passages 3 and 8 for experiments.

cAMP Production Assay

-

Cell Plating: Seed orbital fibroblasts in 24-well plates and grow to confluence.

-

Serum Starvation: Serum-starve the cells for 24 hours in serum-free medium.

-

Treatment: Pretreat the cells with varying concentrations of S37a or vehicle (e.g., DMSO) for 30 minutes.

-

Stimulation: Add a TSHR agonist, such as bovine TSH (bTSH) or a monoclonal TSAb (e.g., M22), and incubate for 30 minutes.

-

Lysis and Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP enzyme immunoassay (EIA) kit.

Hyaluronan Production Assay

-

Cell Plating: Seed orbital fibroblasts in 24-well plates and grow to confluence.

-

Serum Starvation: Serum-starve the cells for 24-48 hours.

-

Treatment: Pretreat the cells with varying concentrations of S37a or vehicle for 24 hours.

-

Stimulation: Add a TSHR agonist (e.g., M22) and incubate for an additional 48 hours.

-

Sample Collection and Measurement: Collect the conditioned medium and measure the concentration of hyaluronan using a commercially available hyaluronan-specific enzyme-linked immunosorbent assay (ELISA) kit.

Adipogenesis Assay

-

Induction of Differentiation: Grow orbital fibroblasts to confluence and then culture in adipogenesis-inducing medium (e.g., DMEM with 10% FBS, 0.5 mM isobutylmethylxanthine, 1 µM dexamethasone, and 10 µg/mL insulin) for 2-3 weeks.

-

Treatment: During the differentiation period, treat the cells with varying concentrations of S37a or vehicle, with or without a TSHR agonist.

-

Staining: Fix the cells and stain for lipid droplets using Oil Red O.

-

Quantification: Elute the Oil Red O stain and measure the absorbance at a specific wavelength (e.g., 500 nm) to quantify the extent of adipogenesis.

Proposed Experimental Workflow for S37a Evaluation

The following diagram outlines a logical workflow for the preclinical evaluation of S37a's therapeutic potential in Graves' orbitopathy.

Caption: Proposed experimental workflow for preclinical evaluation of S37a.

Conclusion and Future Directions

S37a represents a promising, targeted therapeutic candidate for Graves' orbitopathy. Its high selectivity for the TSHR and favorable preclinical safety profile warrant further investigation. The immediate next steps should focus on conducting in vitro studies using primary orbital fibroblasts from GO patients to confirm its efficacy in inhibiting hyaluronan production and adipogenesis and to determine its potency (IC50). Successful in vitro validation should be followed by efficacy studies in established animal models of GO. These studies will be crucial in advancing S37a towards clinical development for the treatment of this debilitating autoimmune disease.

References

- 1. A small molecule antagonist inhibits thyrotropin receptor antibody-induced orbital fibroblast functions involved in the pathogenesis of Graves ophthalmopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Small Molecule Antagonist Inhibits Thyrotropin Receptor Antibody-Induced Orbital Fibroblast Functions Involved in the Pathogenesis of Graves Ophthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unraveling the Stereochemistry of S37a: A Technical Guide to Enantiomer Separation and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmacology and drug development, the stereochemistry of a molecule is a critical determinant of its biological activity.[1][2] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1][2][3] One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Therefore, the separation and characterization of individual enantiomers are paramount for the development of safe and effective drugs. This guide provides an in-depth overview of the methodologies for separating the enantiomers of the novel compound S37a, a summary of their distinct biological activities, and an exploration of the underlying signaling pathways.

While specific data on a compound designated "S37a" is not publicly available, this whitepaper will synthesize established principles and methodologies from analogous chiral compounds to provide a comprehensive framework for its investigation. The experimental protocols and data presentation formats described herein are based on best practices in the field of stereochemistry and drug discovery.

Data Presentation: Quantitative Analysis of S37a Enantiomers

To facilitate a clear comparison of the properties of S37a enantiomers, all quantitative data should be meticulously organized. The following tables provide a template for summarizing key findings.

Table 1: Enantiomer Separation Parameters

| Parameter | (+)-S37a | (-)-S37a |

| Chromatographic Method | Chiral HPLC | Chiral HPLC |

| Chiral Stationary Phase | [Specify CSP, e.g., Amylose-based] | [Specify CSP, e.g., Amylose-based] |

| Mobile Phase | [Specify solvent system and ratio] | [Specify solvent system and ratio] |

| Flow Rate (mL/min) | [Specify flow rate] | [Specify flow rate] |

| Retention Time (min) | [Specify retention time] | [Specify retention time] |

| Enantiomeric Excess (%) | >99% | >99% |

Table 2: Biological Activity of S37a Enantiomers

| Biological Endpoint | (+)-S37a | (-)-S37a | Racemic S37a |

| IC₅₀ (nM) in [Target Assay] | [Specify value] | [Specify value] | [Specify value] |

| EC₅₀ (nM) in [Functional Assay] | [Specify value] | [Specify value] | [Specify value] |

| Receptor Binding Affinity (Kᵢ, nM) | [Specify value] | [Specify value] | [Specify value] |

| In vivo Efficacy (e.g., ED₅₀, mg/kg) | [Specify value] | [Specify value] | [Specify value] |

| Cytotoxicity (CC₅₀, µM) | [Specify value] | [Specify value] | [Specify value] |

Experimental Protocols: Methodologies for S37a Enantiomer Investigation

Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. The following sections outline the key methodologies for the separation and biological evaluation of S37a enantiomers.

Enantiomer Separation by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful resolution.

Protocol:

-

Column Selection: A polysaccharide-based chiral column, such as one coated with amylose or cellulose derivatives, is a common starting point for screening.

-

Mobile Phase Optimization: A systematic screening of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is performed to optimize the separation.

-

Method Validation: The optimized method should be validated for linearity, precision, accuracy, and robustness according to established guidelines.

-

Preparative Separation: For the isolation of individual enantiomers for biological testing, the analytical method is scaled up to a preparative scale.

Biological Activity Assays

The biological activity of the separated S37a enantiomers and the racemic mixture should be evaluated in a panel of relevant in vitro and in vivo assays.

Protocol for an In Vitro Enzyme Inhibition Assay:

-

Reagent Preparation: Prepare solutions of the target enzyme, substrate, and S37a enantiomers at various concentrations.

-

Assay Procedure: In a microplate format, combine the enzyme, substrate, and a dilution series of each S37a enantiomer.

-

Incubation: Incubate the reaction mixture at a controlled temperature for a defined period.

-

Detection: Measure the enzymatic activity using a suitable detection method (e.g., spectrophotometry, fluorimetry).

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each enantiomer by fitting the dose-response data to a suitable model.

Visualization of Key Processes

Diagrams are invaluable tools for visualizing complex experimental workflows and biological pathways.

Caption: Workflow for S37a enantiomer separation and analysis.

Signaling Pathway of S37a

Understanding the mechanism of action of S37a requires elucidating the signaling pathways it modulates. Based on its hypothetical therapeutic target, a putative signaling pathway can be proposed. For instance, if S37a targets a receptor tyrosine kinase (RTK), the following pathway might be involved.

References

Unraveling the Molecular Consequences of the S37A Mutation in β-Catenin: A Technical Guide

Introduction

The designation "S37A" refers not to an enantiopure small molecule but to a significant mutation in the β-catenin protein (encoded by the CTNNB1 gene), where the serine (S) residue at position 37 is substituted with an alanine (A) residue. This specific alteration has profound implications for cellular signaling, particularly the canonical Wnt/β-catenin pathway, which is a critical regulator of cell proliferation, differentiation, and adhesion. Dysregulation of this pathway, often through mutations like S37A, is a hallmark of numerous cancers. This technical guide provides an in-depth overview of the molecular and functional consequences of the S37A β-catenin mutation, detailing the experimental approaches used for its characterization and its relevance in the context of drug development and cancer research.

Molecular Profile and Signaling Impact of the S37A Mutation

The serine residue at position 37 of β-catenin is a key phosphorylation site. In a healthy cell, this phosphorylation is a critical step in a cascade that marks β-catenin for ubiquitination and subsequent degradation by the proteasome. The S37A mutation, by replacing serine with the non-phosphorylatable alanine, prevents this initial phosphorylation event.

Consequences of the S37A Mutation:

-

Inhibition of Degradation: The S37A mutation renders the β-catenin protein resistant to degradation.

-

Protein Accumulation: This leads to the accumulation of β-catenin in the cytoplasm.

-

Nuclear Translocation: The excess β-catenin translocates to the nucleus.

-

Constitutive Gene Transcription: In the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors and constitutively activating the expression of Wnt target genes, such as c-Myc and Cyclin D1, which promote cell proliferation and contribute to tumorigenesis.

Quantitative Data Summary

While traditional pharmacological data such as Ki and EC50 values are not applicable to a protein mutation, the functional impact of the S37A mutation can be quantified. The following table summarizes the typical findings from experimental studies.

| Parameter | Wild-Type β-catenin | S37A Mutant β-catenin | Experimental Assay | Reference |

| Phosphorylation at Ser37 | Present | Absent | Western Blot with phospho-specific antibody | [1] |

| Protein Stability/Half-life | Short | Significantly Increased | Pulse-chase analysis | N/A |

| Nuclear Localization | Low/Signal-dependent | High/Constitutive | Immunofluorescence/Cell Fractionation | [2] |

| TCF/LEF Reporter Activity | Low (in absence of Wnt) | High | Luciferase Reporter Assay | [3] |

Key Experimental Protocols

The characterization of the S37A β-catenin mutation relies on a variety of molecular and cellular biology techniques. Detailed methodologies for key experiments are provided below.

Site-Directed Mutagenesis to Generate the S37A Mutant

Objective: To introduce the S37A mutation into the β-catenin cDNA for subsequent expression in cells.

Methodology:

-

Template DNA: A plasmid vector containing the wild-type human β-catenin cDNA is used as the template.

-

Primer Design: Two complementary oligonucleotide primers are designed. The primers contain the desired mutation (TCT for Serine to GCT for Alanine) and are flanked by 15-20 nucleotides on each side that are complementary to the template DNA.

-

PCR Amplification: A high-fidelity DNA polymerase is used for PCR to amplify the entire plasmid. The reaction consists of an initial denaturation step, followed by 18-25 cycles of denaturation, annealing of the mutagenic primers, and extension by the DNA polymerase.[4]

-

Digestion of Parental DNA: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.

-

Transformation: The mutated plasmid is then transformed into competent E. coli cells for amplification.

-

Verification: The presence of the desired mutation is confirmed by DNA sequencing.

Cell Culture and Transfection

Objective: To express wild-type or S37A mutant β-catenin in mammalian cells to study its function.

Methodology:

-

Cell Lines: Common cell lines for these studies include HEK293T or SW480 (a colon cancer cell line with a mutant APC, leading to high endogenous β-catenin levels, often used for knockdown and rescue experiments).

-

Cell Seeding: Cells are seeded in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) to reach 70-80% confluency on the day of transfection.

-

Transfection: Plasmids encoding wild-type or S37A β-catenin (often with an epitope tag like HA or FLAG for easier detection) are transfected into the cells using a suitable transfection reagent (e.g., Lipofectamine 2000 or FuGENE HD).

-

Incubation: Cells are incubated for 24-48 hours post-transfection to allow for protein expression.

Western Blot Analysis

Objective: To detect and compare the levels of total and phosphorylated β-catenin in cells expressing the wild-type or S37A mutant form.

Methodology:

-

Cell Lysis: Transfected cells are washed with ice-cold PBS and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled, and then separated by size on an SDS-polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[5]

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total β-catenin, phospho-β-catenin (Ser37), or an epitope tag. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunoprecipitation (IP)

Objective: To study the interaction of β-catenin with other proteins, such as components of the destruction complex (e.g., Axin, GSK3β) or transcription factors.

Methodology:

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) to preserve protein-protein interactions.

-

Pre-clearing: The cell lysate is pre-cleared by incubating with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody against β-catenin (or its epitope tag) overnight at 4°C.

-

Immune Complex Capture: Protein A/G agarose beads are added to the lysate-antibody mixture and incubated for 1-3 hours to capture the antibody-protein complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: The bound proteins are eluted from the beads by boiling in SDS sample buffer and then analyzed by Western blotting using antibodies against the expected interacting partners.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Caption: Canonical Wnt/β-catenin signaling pathway.

Caption: Effect of the S37A mutation on β-catenin stability.

Experimental Workflow Diagram

Caption: Workflow for studying the S37A β-catenin mutation.

References

- 1. benchchem.com [benchchem.com]

- 2. Activation of the Wnt/β-catenin signaling pathway and CTNNB1 mutations in canine intestinal epithelial proliferative lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CTNNB1 Mutations and Overexpression of Wnt/β-Catenin Target Genes in WT1-Mutant Wilms’ Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polymerase chain reaction - Wikipedia [en.wikipedia.org]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

Methodological & Application

Application Note: Utilizing Compound S37a for Cyclic AMP Accumulation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a critical second messenger that mediates a wide array of physiological processes by acting as an intracellular transducer for numerous extracellular signals.[1][2][3] The synthesis of cAMP is primarily catalyzed by the enzyme adenylyl cyclase, which is often activated by G protein-coupled receptors (GPCRs), specifically those coupled to the stimulatory G protein (Gs).[2][4] GPCRs represent a large and diverse family of cell surface receptors that are prominent targets for drug discovery. The modulation of intracellular cAMP levels is a key indicator of GPCR activation and is frequently assessed in both basic research and high-throughput screening campaigns.

Compound S37a is a potent and selective agonist for a Gs-coupled receptor, leading to the robust accumulation of intracellular cAMP. This application note provides a detailed protocol for utilizing Compound S37a in a cell-based cyclic AMP accumulation assay, a common method for characterizing the activity of Gs-coupled GPCRs. The following sections will detail the necessary reagents, step-by-step procedures, and data analysis techniques for quantifying the effects of Compound S37a on cAMP production.

Signaling Pathway of a Gs-Coupled Receptor Agonist

The binding of an agonist, such as Compound S37a, to a Gs-coupled GPCR initiates a conformational change in the receptor. This, in turn, activates the associated heterotrimeric Gs protein, causing the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit then binds to and stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP activates downstream effectors, most notably Protein Kinase A (PKA), to elicit a cellular response.

Caption: Agonist-induced Gs-coupled receptor signaling cascade.

Experimental Protocol: cAMP Accumulation Assay

This protocol outlines the steps for a homogenous, plate-based cAMP accumulation assay.

Materials and Reagents:

-

HEK293 cells (or other suitable cell line) stably expressing the target Gs-coupled receptor

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Compound S37a

-

Forskolin (positive control)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

White, opaque 96-well or 384-well microplates

-

Multichannel pipette

-

Plate reader compatible with the chosen assay kit

Cell Preparation and Seeding:

-

Culture HEK293 cells expressing the target receptor in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

When cells reach 80-90% confluency, aspirate the culture medium and wash the cells with PBS.

-

Detach the cells using Trypsin-EDTA and neutralize with complete growth medium.

-

Centrifuge the cell suspension and resuspend the cell pellet in serum-free DMEM.

-

Determine the cell density using a hemocytometer or automated cell counter.

-

Dilute the cells to the desired concentration (e.g., 5,000 - 20,000 cells per well) in serum-free DMEM.

-

Dispense the cell suspension into the wells of a white, opaque microplate.

-

Incubate the plate at 37°C with 5% CO2 overnight to allow for cell attachment.

Compound Preparation:

-

Prepare a stock solution of Compound S37a in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of Compound S37a in assay buffer (serum-free DMEM containing a PDE inhibitor like IBMX) to create a concentration-response curve.

-

Prepare a positive control solution of forskolin in assay buffer.

-

Prepare a vehicle control (assay buffer with the same final concentration of DMSO as the highest Compound S37a concentration).

Assay Procedure:

-

Carefully remove the culture medium from the wells of the cell plate.

-

Add the prepared compound dilutions, positive control, and vehicle control to the respective wells.

-

Incubate the plate at 37°C for the desired time (e.g., 30 minutes).

-

Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Read the plate on a compatible plate reader.

References

Application Notes and Protocols for S37a in CHO-TSHR Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the selective thyrotropin receptor (TSHR) antagonist, S37a, in Chinese Hamster Ovary (CHO) cells stably expressing the human TSH receptor (CHO-TSHR). This document outlines the mechanism of action of S37a, its effects on key signaling pathways, and detailed protocols for experimental validation.

Introduction to S37a and the Thyrotropin Receptor

The thyrotropin receptor (TSHR) is a G-protein coupled receptor (GPCR) primarily known for its role in thyroid gland function.[1] Upon activation by thyroid-stimulating hormone (TSH), the TSHR predominantly couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This signaling cascade is crucial for thyroid hormone synthesis and secretion.[2] Beyond the canonical Gs pathway, the TSHR can also signal through other G-proteins, such as Gq, activating the phospholipase C (PLC) pathway, and can mediate signaling through β-arrestin, which can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[3]

S37a is a small molecule that acts as a highly selective, negative allosteric modulator (NAM) of the TSHR.[3] It binds to a site distinct from the orthosteric TSH binding site, located at the interface between the transmembrane domain and the extracellular domain. This binding event inhibits TSHR activation by both the endogenous ligand TSH and by thyroid-stimulating autoantibodies (TSAbs), which are implicated in Graves' disease.

Mechanism of Action of S37a

S37a functions as a non-competitive antagonist. Its allosteric binding to the TSHR stabilizes an inactive conformation of the receptor, thereby preventing the conformational changes required for G-protein coupling and subsequent downstream signaling upon agonist binding. This inhibitory action has been demonstrated to block TSH- and TSAb-induced cAMP production.

Quantitative Data Summary

While initial high-throughput screening for TSHR inhibitors that led to the discovery of S37a was performed in CHO cells expressing the TSHR, detailed quantitative data is most extensively published for HEK293 cells. The inhibitory activity of S37a is expected to be comparable in CHO-TSHR cell lines, although empirical determination is recommended for specific experimental setups.

| Compound | Cell Line | Target | Assay | IC50 | Reference |

| S37a | HEK293 | human TSHR (hTSHR) | cAMP accumulation | ~20 µM | |

| S37a | HEK293 | murine TSHR (mTSHR) | cAMP accumulation | 40 µM |

Signaling Pathways and Experimental Workflows

TSHR Signaling Pathways

The activation of TSHR can initiate multiple downstream signaling cascades. The primary pathway involves Gs-mediated cAMP production. However, signaling through Gq/11 leading to PLC activation and β-arrestin-mediated ERK1/2 phosphorylation are also recognized pathways. S37a primarily acts by inhibiting the initial receptor activation step, thus blocking all downstream signaling events.

Experimental Workflow for S37a Characterization

A typical workflow to characterize the inhibitory effect of S37a in CHO-TSHR cells involves cell culture, treatment with TSH and/or S37a, and subsequent measurement of downstream signaling events.

Experimental Protocols

Cell Culture and Transfection of CHO-TSHR Cells

Materials:

-

CHO-K1 cells

-

Culture medium (e.g., F-12K Medium with 10% FBS)

-

Human TSHR expression vector

-

Transfection reagent (e.g., Lipofectamine® 3000)

-

Selection antibiotic (e.g., Hygromycin B)

Protocol:

-

Culture CHO-K1 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

-

When cells reach 70-80% confluency, transfect them with the human TSHR expression vector using a suitable transfection reagent according to the manufacturer's protocol.

-

48 hours post-transfection, begin selection by adding the appropriate concentration of selection antibiotic to the culture medium.

-

Maintain the cells under selection pressure, changing the medium every 2-3 days, until stable colonies form.

-

Expand and validate the stable CHO-TSHR cell line for receptor expression and function.

cAMP Measurement Assay

This protocol is for measuring the inhibition of TSH-stimulated cAMP production by S37a.

Materials:

-

CHO-TSHR cells

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)

-

Bovine TSH

-

S37a

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

96-well or 384-well white opaque plates

Protocol:

-

Seed CHO-TSHR cells into a 96-well plate at a density of 10,000-20,000 cells/well and incubate overnight.

-

The next day, remove the culture medium and replace it with 50 µL of assay buffer.

-

Prepare serial dilutions of S37a in assay buffer. Add 25 µL of the S37a dilutions to the appropriate wells.

-

Prepare a solution of TSH in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

-

Add 25 µL of the TSH solution to the wells containing S37a. For control wells, add assay buffer.

-

Incubate the plate at room temperature for 30-60 minutes.

-

Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Analyze the data to determine the IC50 of S37a.

ERK1/2 Phosphorylation Western Blot Assay

This protocol assesses the effect of S37a on TSH-induced ERK1/2 phosphorylation.

Materials:

-

CHO-TSHR cells

-

Serum-free culture medium

-

Bovine TSH

-

S37a

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Protocol:

-

Seed CHO-TSHR cells in a 6-well plate and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours by replacing the growth medium with serum-free medium.

-

Pre-incubate the cells with desired concentrations of S37a for 30 minutes.

-

Stimulate the cells with TSH (e.g., 100 ng/mL) for 5-10 minutes.

-

Wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

Competitive Radioligand Binding Assay

This protocol determines the ability of S37a to compete with a radiolabeled ligand for binding to the TSHR.

Materials:

-

CHO-TSHR cell membranes

-

Radioligand (e.g., [¹²⁵I]-TSH)

-

S37a

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)

-

Wash buffer (ice-cold assay buffer)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Protocol:

-

Prepare a membrane suspension from CHO-TSHR cells.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of serially diluted S37a, and 50 µL of radioligand at a concentration near its Kd.

-

For total binding, add 50 µL of assay buffer instead of S37a. For non-specific binding, add a high concentration of unlabeled TSH.

-

Initiate the binding reaction by adding 100 µL of the cell membrane preparation to each well.

-

Incubate the plate with gentle agitation for 1-2 hours at room temperature.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters 3-4 times with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the Ki of S37a.

Conclusion

S37a is a valuable tool for studying TSHR signaling and for the development of potential therapeutics for TSHR-mediated diseases. The protocols provided herein offer a framework for researchers to investigate the effects of S37a in CHO-TSHR cell lines. Optimization of these protocols for specific experimental conditions is encouraged to ensure robust and reproducible results.

References

Application Notes: In Vitro Model of Graves' Disease Using S37a, a Novel TSHR Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graves' disease is an autoimmune disorder characterized by the production of thyroid-stimulating autoantibodies (TSAbs) that bind to and activate the thyrotropin receptor (TSHR). This leads to hyperthyroidism and can be associated with Graves' orbitopathy (GO), an inflammatory condition affecting the tissues around the eyes.[1] Modeling this disease in vitro is crucial for understanding its pathogenesis and for the development of novel therapeutics. This document provides a detailed protocol for establishing an in vitro model of Graves' disease using HEK293 cells stably expressing the human TSHR (hTSHR). The model's primary application is to screen and characterize potential therapeutic agents, such as the selective TSHR antagonist, S37a.

S37a is a small-molecule, highly selective antagonist of the TSHR. It has shown potential for the treatment of Graves' orbitopathy by inhibiting the activation of the TSHR by both thyrotropin (TSH) and TSAbs.[1][2] This in vitro model provides a robust platform to evaluate the efficacy of S37a and other potential inhibitors of the TSHR signaling pathway.

Principle of the Model

This in vitro model utilizes a HEK293 cell line genetically engineered to stably express the full-length human TSHR. In Graves' disease, TSAbs aberrantly activate the TSHR, a G-protein coupled receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This model mimics the pathogenic mechanism of Graves' disease by stimulating the hTSHR-expressing cells with a known monoclonal TSAb, such as M22, or with patient-derived TSAbs. The resulting increase in cAMP can be quantified to assess the level of receptor activation. The inhibitory potential of compounds like S37a is determined by their ability to block this TSAb-mediated cAMP production.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of S37a on the TSHR.

Table 1: Inhibitory Concentration (IC50) of S37a on TSHR

| Receptor | Cell Line | Stimulator | IC50 of S37a | Reference |

| Human TSHR (hTSHR) | HEK293 | TSH | ~20 µM | [2] |

| Murine TSHR (mTSHR) | HEK293 | TSH | 40 µM | [2] |

Table 2: S37a Inhibition of TSHR Activation by Various Stimulators

| Stimulator | Type | Receptor | Effect of S37a | Reference |

| Thyrotropin (TSH) | Natural Ligand | hTSHR | Inhibition of activation | |

| M22 | Human monoclonal TSAb | hTSHR | Inhibition of activation | |

| KSAb1 | Murine monoclonal TSAb | mTSHR | Inhibition of activation | |

| C2 | Allosteric small-molecule agonist | hTSHR | Inhibition of activation | |

| Oligoclonal TSAb from GO patients' sera | Patient-derived autoantibodies | hTSHR | Inhibition of cAMP formation |

Experimental Protocols

Materials and Reagents

-

HEK293 cells stably expressing human TSHR (HEK-hTSHR)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Hygromycin B (or other appropriate selection antibiotic)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

S37a (TSHR antagonist)

-

M22 (human monoclonal thyroid-stimulating autoantibody) or other TSAbs

-

Forskolin (positive control for adenylyl cyclase activation)

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay Kit)

-

96-well or 384-well white opaque tissue culture plates

-

Cell culture incubator (37°C, 5% CO2)

-

Plate reader capable of detecting the cAMP assay signal

Cell Culture and Maintenance

-

Culture Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin. Add the appropriate concentration of selection antibiotic (e.g., Hygromycin B) to maintain stable TSHR expression.

-

Cell Culture: Culture HEK-hTSHR cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage the cells when they reach 80-90% confluency. Wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them at a suitable density in fresh complete growth medium.

In Vitro Graves' Disease Model and S37a Inhibition Assay

-

Cell Seeding: Seed HEK-hTSHR cells into a 96-well or 384-well white opaque plate at a density of 5,000-10,000 cells per well in complete growth medium. Incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of S37a in an appropriate solvent (e.g., DMSO). Create a serial dilution of S37a in assay buffer (e.g., serum-free DMEM or HBSS) to achieve the desired final concentrations. Also prepare solutions of M22 (or other TSAb) and a positive control (e.g., Forskolin).

-

Assay Procedure:

-

Wash the cells once with assay buffer.

-

Add the serially diluted S37a to the wells.

-

Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

-

Add the stimulating antibody (e.g., M22) to the wells. For control wells, add assay buffer (basal), or Forskolin (positive control).

-

Incubate for a specified period (e.g., 30-60 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of S37a relative to the M22-stimulated control.

-

Plot the percentage of inhibition against the log concentration of S37a and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualizations

Caption: TSHR signaling pathway in Graves' disease and inhibition by S37a.

Caption: Experimental workflow for S37a inhibition assay.

References

Application Notes and Protocols for S37a Treatment in Orbital Fibroblast Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroid Eye Disease (TED), also known as Graves' Orbitopathy (GO), is an autoimmune disorder characterized by inflammation and remodeling of orbital tissues. Orbital fibroblasts are key effector cells in the pathogenesis of TED, responding to autoantibodies against the thyrotropin receptor (TSHR) by proliferating, differentiating into adipocytes, and producing excessive amounts of extracellular matrix components like hyaluronan (HA).[1][2] S37a is a novel, highly selective, small-molecule antagonist of the TSHR, showing promise as a targeted therapy for GO.[3] It effectively inhibits the activation of the TSHR by both thyrotropin (TSH) and pathogenic thyroid-stimulating autoantibodies (TSAbs).[3] These application notes provide detailed protocols for utilizing S37a in orbital fibroblast cell culture to study its therapeutic potential and elucidate its mechanism of action.

Mechanism of Action of S37a

S37a is a potent antagonist of the TSHR. In orbital fibroblasts, the binding of TSH or TSAbs to the TSHR activates downstream signaling pathways, primarily the cyclic adenosine monophosphate (cAMP)/Protein Kinase A (PKA) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[4] These pathways are implicated in the pathological changes observed in TED, including increased hyaluronan production and cell proliferation. S37a exerts its therapeutic effect by blocking these TSHR-mediated signaling cascades.

Key Experiments and Expected Outcomes

Herein, we describe key in vitro experiments to characterize the efficacy of S37a in mitigating the pathogenic activation of orbital fibroblasts.

Experiment 1: Inhibition of TSH- and TSAb-Induced cAMP Production

This experiment aims to confirm the antagonistic activity of S37a on the TSHR-mediated cAMP pathway in primary human orbital fibroblasts.

Experiment 2: Inhibition of TSH- and TSAb-Induced Akt Phosphorylation

This assay assesses the ability of S37a to block the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Experiment 3: Inhibition of TSH- and TSAb-Induced Hyaluronan (HA) Production

This experiment evaluates the potential of S37a to reduce the excessive production of hyaluronan, a key contributor to tissue expansion in TED.

Data Presentation

The following tables summarize representative quantitative data from studies on small-molecule TSHR antagonists in orbital fibroblast cultures. While specific data for S37a is emerging, these results with analogous compounds provide a strong indication of its expected efficacy.

Table 1: Inhibition of TSHR-Mediated cAMP Production by a TSHR Antagonist

| Treatment Condition | Fold Change in cAMP Production (Mean ± SEM) |

| Control | 1.00 |

| M22 (TSAb) | 1.43 ± 0.02 |

| M22 + TSHR Antagonist (10 µM) | 1.05 ± 0.03 |

Data adapted from a study using a small molecule TSHR antagonist (NCGC00229600) in Graves' orbital fibroblasts.

Table 2: Inhibition of TSHR-Mediated Akt Phosphorylation by a TSHR Antagonist

| Treatment Condition | Fold Change in Akt Phosphorylation (Mean ± SEM) |

| Control | 1.00 |

| M22 (TSAb) | 1.91 ± 0.06 |

| M22 + TSHR Antagonist (10 µM) | 1.02 ± 0.05 |

Data adapted from a study using a small molecule TSHR antagonist (NCGC00229600) in Graves' orbital fibroblasts.

Table 3: Inhibition of TSHR-Mediated Hyaluronan (HA) Production by a TSHR Antagonist

| Treatment Condition | HA Production (ng/mL, Mean ± SEM) | % Inhibition |

| Control | 376 ± 61 | - |

| M22 (TSAb, 100 ng/mL) | 800 ± 141 | - |

| M22 + TSHR Antagonist (10 µM) | < 376 | > 53% |

Data adapted from studies using a small molecule TSHR antagonist (NCGC00229600) and the stimulatory TRAb M22 in GO orbital fibroblasts. The antagonist reduced HA production to below control levels. A half-maximal inhibitory dose of 830 nM has been reported for a similar compound.

Experimental Protocols

Protocol 1: Primary Culture of Human Orbital Fibroblasts

This protocol describes the isolation and culture of primary orbital fibroblasts from surgical waste tissue obtained during orbital decompression surgery.

Materials:

-

Orbital adipose/connective tissue

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Collagenase Type I (optional)

-

Culture dishes and flasks

Procedure:

-

Obtain fresh orbital tissue aseptically and wash several times with sterile Phosphate-Buffered Saline (PBS).

-

Mince the tissue into small pieces (1-2 mm³).

-

Explant Culture Method: Place the minced tissue pieces directly into culture dishes containing DMEM supplemented with 20% FBS and 1% Penicillin-Streptomycin.

-

Enzymatic Digestion Method (Optional): Digest the tissue pieces with Collagenase Type I (0.1%) in PBS/1% BSA solution for 60 minutes at 37°C with gentle agitation. Centrifuge the cell suspension and resuspend the pellet in culture medium.

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

-

Fibroblasts will migrate out from the explants. Change the medium every 3-4 days.

-

Once confluent, passage the cells by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a 1:3 or 1:4 ratio in DMEM with 10% FBS.

-

Use cells between passages 3 and 8 for experiments.

Protocol 2: S37a Treatment and Measurement of cAMP Production

Materials:

-

Primary orbital fibroblasts

-

Serum-free DMEM

-

S37a (dissolved in a suitable solvent, e.g., DMSO)

-

TSH or a monoclonal TSAb (e.g., M22)

-

cAMP assay kit (e.g., ELISA-based)

-

Lysis buffer

Procedure:

-

Seed orbital fibroblasts in 24-well plates and grow to confluence.

-

Serum-starve the cells for 16-24 hours in serum-free DMEM.

-

Pre-treat the cells with various concentrations of S37a or vehicle control for 1-2 hours.

-

Stimulate the cells with TSH (e.g., 1 mU/mL) or a TSAb (e.g., M22, 100 ng/mL) for 30 minutes at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the assay kit.

-

Normalize cAMP levels to the total protein concentration in each well.

Protocol 3: S37a Treatment and Analysis of Akt Phosphorylation

Materials:

-

Primary orbital fibroblasts

-

Serum-free DMEM

-

S37a

-

TSH or a monoclonal TSAb (e.g., M22)

-

Cell lysis buffer for Western blotting (containing protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and a suitable secondary antibody

-

Western blotting equipment and reagents

Procedure:

-

Seed orbital fibroblasts in 6-well plates and grow to confluence.

-

Serum-starve the cells for 16-24 hours.

-

Pre-treat with S37a or vehicle for 1-2 hours.

-

Stimulate with TSH or a TSAb for 10-30 minutes.

-

Wash the cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Perform SDS-PAGE and Western blotting using antibodies against phospho-Akt and total Akt.

-

Quantify band intensities and express the results as the ratio of phospho-Akt to total Akt.

Protocol 4: S37a Treatment and Quantification of Hyaluronan (HA) Production

Materials:

-

Primary orbital fibroblasts

-

Serum-free DMEM

-

S37a

-

TSH or a monoclonal TSAb (e.g., M22)

-

Hyaluronan ELISA kit

Procedure:

-

Seed orbital fibroblasts in 48-well plates and grow to confluence.

-

Serum-starve the cells for 24 hours.

-

Treat the cells with S37a or vehicle in the presence or absence of TSH or a TSAb for 48 hours.

-

Collect the culture supernatants.

-

Measure the concentration of HA in the supernatants using an ELISA kit according to the manufacturer's protocol.

-

Normalize HA production to the cell number or total protein content.

Visualizations

References

- 1. The Pathophysiology of Thyroid Eye Disease (TED): Implications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Graves' ophthalmopathy - Wikipedia [en.wikipedia.org]

- 3. A New Highly Thyrotropin Receptor-Selective Small-Molecule Antagonist with Potential for the Treatment of Graves' Orbitopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Small Molecule Antagonist Inhibits Thyrotropin Receptor Antibody-Induced Orbital Fibroblast Functions Involved in the Pathogenesis of Graves Ophthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: S37a Antagonism of TSH-Induced Signaling

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thyroid-stimulating hormone receptor (TSHR) is a key G protein-coupled receptor (GPCR) involved in thyroid gland function and a major autoantigen in Graves' disease[1][2][3]. Thyroid-stimulating hormone (TSH) is the primary ligand for the TSHR, and its binding predominantly activates the Gαs signaling cascade, leading to the production of cyclic AMP (cAMP)[4][5]. At higher concentrations, TSH can also stimulate the Gαq/11 pathway, resulting in the generation of inositol phosphates and a subsequent increase in intracellular calcium. S37a is a highly selective, small-molecule allosteric antagonist of the TSHR. It binds to a novel site within the transmembrane domain of the receptor, effectively inhibiting TSH-induced signaling. This application note provides detailed protocols to characterize the inhibitory activity of S37a on TSH-induced signaling pathways.

Signaling Pathways

The following diagram illustrates the primary signaling pathways activated by TSH at the TSHR and the point of inhibition by S37a.

Caption: TSHR signaling and S37a inhibition.

Experimental Protocols

The following protocols are designed to be performed using Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human TSHR (CHO-TSHR or HEK293-TSHR).

cAMP Accumulation Assay (HTRF)

This assay quantitatively measures the inhibition of TSH-induced cAMP production by S37a.

Experimental Workflow:

Caption: Workflow for cAMP HTRF assay.

Methodology:

-

Cell Seeding: Seed CHO-TSHR cells in a 384-well white plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Pre-incubation: Remove the culture medium and add 10 µL of assay buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX). Add 5 µL of S37a at various concentrations (e.g., 10 nM to 100 µM) and incubate for 30 minutes at room temperature.

-

TSH Stimulation: Add 5 µL of TSH to achieve a final concentration that elicits ~80% of the maximal response (EC80), and incubate for 30 minutes at room temperature.

-

Detection: Add 5 µL of HTRF cAMP d2-labeled antibody followed by 5 µL of HTRF cryptate-labeled cAMP, according to the manufacturer's protocol.

-

Data Acquisition: Incubate for 60 minutes at room temperature and read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to the TSH-stimulated control. Plot the normalized response against the log of S37a concentration to determine the IC50 value.

Data Presentation:

| S37a Concentration (µM) | HTRF Ratio (Mean ± SD) | % Inhibition |

| 0 (Vehicle) | 1.52 ± 0.08 | 0 |

| 0.01 | 1.45 ± 0.07 | 4.6 |

| 0.1 | 1.18 ± 0.06 | 22.4 |

| 1 | 0.76 ± 0.04 | 50.0 |

| 10 | 0.45 ± 0.03 | 70.4 |

| 100 | 0.32 ± 0.02 | 78.9 |

| Basal (No TSH) | 0.30 ± 0.02 | 80.3 |

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the ability of S37a to inhibit TSH-induced phosphorylation of ERK1/2.

Methodology:

-

Cell Culture and Starvation: Culture CHO-TSHR cells in a 6-well plate until they reach 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment.

-

Compound Treatment: Pre-treat the cells with varying concentrations of S37a for 30 minutes.

-